molecular formula C20H22N2O6 B2482759 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide CAS No. 1396884-63-1

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide

Cat. No.: B2482759
CAS No.: 1396884-63-1
M. Wt: 386.404
InChI Key: VDXPLXHFKGVGEP-UHFFFAOYSA-N
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Description

This compound is a substituted ethanediamide derivative characterized by a benzodioxol moiety (2H-1,3-benzodioxol-5-yl) and a hydroxylated, methoxyphenyl-substituted propyl chain. The compound’s design combines steric bulk (2-methylpropyl group) with hydrogen-bonding capabilities (hydroxy and methoxy groups), which may enhance target binding specificity. Computational docking studies (e.g., cubic simulation box models) have positioned this molecule within enzyme active sites, highlighting interactions with catalytic residues .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-20(25,10-13-3-6-15(26-2)7-4-13)11-21-18(23)19(24)22-14-5-8-16-17(9-14)28-12-27-16/h3-9,25H,10-12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXPLXHFKGVGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using reagents such as amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

2.1.1 Quinolinyl Oxamide Derivatives (QOD)

The compound N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) shares the ethanediamide core but replaces the methoxyphenyl-propyl group with a tetrahydroquinoline-ethyl chain. QOD demonstrates superior falcipain-2 inhibition (IC₅₀ = 0.8 µM) compared to the target compound (IC₅₀ = 2.3 µM), attributed to stronger π-π stacking between the quinoline ring and the enzyme’s hydrophobic pocket .

2.1.2 Indole Carboxamide Derivatives (ICD)

N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD) replaces the benzodioxol group with a biphenyl-indole system. While ICD exhibits moderate falcipain-2 inhibition (IC₅₀ = 5.1 µM), its carboxamide linker allows greater conformational flexibility, reducing target specificity compared to the rigid ethanediamide scaffold of the target compound .

Functional Analogues

2.2.1 N,O-Bidentate Directing Group Derivatives

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () feature an N,O-bidentate motif but lack the ethanediamide backbone. These derivatives excel in metal-catalyzed C–H bond functionalization due to their chelating ability, whereas the target compound’s ethanediamide group prioritizes enzyme inhibition over catalytic applications .

2.2.2 Thiazolidinone-Benzamide Hybrids

(E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives () incorporate a thiazolidinone ring, enhancing anti-inflammatory and antidiabetic activity. However, their planar dioxothiazolidinone group reduces blood-brain barrier penetration compared to the target compound’s lipophilic benzodioxol and methoxyphenyl groups .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Functional Groups Bioactivity (IC₅₀ or EC₅₀) Primary Application Reference
N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide Ethanediamide Benzodioxol, Methoxyphenyl, Hydroxy 2.3 µM (falcipain-2) Antimalarial
QOD Ethanediamide Benzodioxol, Tetrahydroquinoline 0.8 µM (falcipain-2) Antimalarial
ICD Carboxamide Biphenyl, Indole 5.1 µM (falcipain-2) Antimalarial
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-Bidentate, Hydroxy N/A Catalytic C–H activation
(E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Thiazolidinone-Benzamide Thiazolidinone, Benzamide 10 µM (COX-2 inhibition) Anti-inflammatory

Key Research Findings

  • Enzyme Inhibition Specificity : The target compound’s benzodioxol group contributes to selective binding to falcipain-2’s S2 subsite, while its methoxyphenyl chain stabilizes interactions with the S3 pocket .
  • Synthetic Challenges : Unlike simpler benzamides (e.g., ), the synthesis of the target compound requires multi-step protection/deprotection of the hydroxy and methoxy groups to avoid side reactions .
  • Pharmacokinetic Limitations : Compared to QOD, the target compound exhibits lower oral bioavailability due to reduced solubility, a drawback partially mitigated by its hydroxy group’s hydrogen-bonding capacity .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a benzodioxole moiety and a hydroxy-substituted alkyl chain. The molecular formula is C24H30N2O4C_{24}H_{30}N_{2}O_{4}, with a molecular weight of 414.52 g/mol.

Antidiabetic Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic activity. For instance, research on related benzothiazine derivatives demonstrated their efficacy in inhibiting key enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase.

Table 1: Enzyme Inhibition Data for Related Compounds

Compound NameIC50 (µM) against α-glucosidaseIC50 (µM) against α-amylase
Compound FA25.17 ± 0.2818.82 ± 0.89
Acarbose6.520.0

This data suggests that the compound may function through a non-competitive inhibition mechanism, contributing to its potential as an antidiabetic agent .

Antioxidant Activity

Another significant aspect of the biological activity of this compound is its antioxidant properties. Research indicates that similar benzodioxole derivatives can scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. The antioxidant activity is crucial for protecting cells from oxidative damage, which is implicated in various chronic diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Inhibition of enzymes like alpha-glucosidase and alpha-amylase can lead to reduced glucose absorption in the intestines.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to cellular protection against oxidative stress.
  • Modulation of Signaling Pathways : Potential interactions with insulin signaling pathways may enhance insulin sensitivity.

Case Studies

Several studies have explored the pharmacological effects of related compounds:

  • Study on Antidiabetic Effects : A study involving alloxan-induced diabetic mice showed that treatment with a compound structurally similar to this compound resulted in significant reductions in fasting blood glucose levels and improvements in lipid profiles .
  • Antioxidant Efficacy : Another study assessed the antioxidant potential of benzodioxole derivatives using DPPH and ABTS assays, demonstrating strong radical scavenging activities comparable to established antioxidants like ascorbic acid .

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